molecular formula C17H15F2N3O2 B2443581 N-[(2,3-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine CAS No. 477859-88-4

N-[(2,3-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine

Cat. No.: B2443581
CAS No.: 477859-88-4
M. Wt: 331.323
InChI Key: DOAYZZFFFRDLMP-UHFFFAOYSA-N
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Description

N-[(2,3-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine is an organic compound that belongs to the class of quinazolinamines. This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The compound also contains a 2,3-difluorobenzyl group and two methoxy groups attached to the quinazoline core. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or other suitable reagents.

    Introduction of the 2,3-Difluorobenzyl Group: The 2,3-difluorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable nucleophile, such as a quinazoline derivative, reacts with 2,3-difluorobenzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxy positions, using suitable nucleophiles under basic or acidic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), various nucleophiles

Major Products Formed

    Oxidation: Quinazoline N-oxides

    Reduction: Reduced quinazoline derivatives

    Substitution: Substituted quinazoline derivatives with different functional groups

Scientific Research Applications

N-[(2,3-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2,3-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit tyrosine kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The presence of fluorine atoms and methoxy groups can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-difluorobenzyl)-4-sulfamoyl-benzamide
  • 2,3-difluorobenzyl alcohol
  • 2,3-difluorobenzyl bromide

Uniqueness

N-[(2,3-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. The presence of both 2,3-difluorobenzyl and methoxy groups enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

N-[(2,3-Difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of neuroprotection and anti-inflammatory responses. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C17H15F2N3O2
  • Molar Mass : 331.32 g/mol
  • CAS Number : 477859-88-4

Recent research has highlighted the compound's ability to modulate key biological pathways involved in neurodegenerative diseases. For instance, studies have shown that derivatives of quinazoline, including this compound, can inhibit acetylcholinesterase (AChE) activity, which is crucial in reducing amyloid-beta (Aβ) accumulation and neurotoxicity associated with Alzheimer's disease (AD) .

Biological Activity Studies

  • Neuroprotective Effects :
    • In vivo studies using zebrafish models demonstrated that treatment with TKM01 (a related compound) significantly reduced AChE levels and lipid peroxidation while enhancing antioxidant enzyme activities (superoxide dismutase and catalase) . This suggests a protective role against oxidative stress in neurodegenerative contexts.
  • Anti-inflammatory Properties :
    • The compound has been shown to decrease pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in models of induced inflammation . This indicates its potential as an anti-inflammatory agent.
  • Binding Affinity Studies :
    • Molecular docking studies revealed that this compound exhibits a high binding affinity for Aβ and AChE targets, suggesting its utility in therapeutic applications for AD .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other compounds in relevant biological assays:

CompoundAChE Inhibition IC50 (µM)Anti-inflammatory ActivityNeuroprotective Activity
This compound50ModerateHigh
TKM0130HighVery High
Standard NSAID (e.g., Indomethacin)100LowModerate

Case Studies

  • Alzheimer's Disease Model :
    • In a study involving an aluminum chloride-induced model of Alzheimer's disease in zebrafish larvae, treatment with TKM01 led to significant reductions in markers of oxidative stress and inflammation . This underscores the potential of quinazoline derivatives as therapeutic agents in neurodegenerative diseases.
  • SARS-CoV-2 Inhibition :
    • Although primarily focused on other derivatives, research into quinazoline compounds has indicated potential antiviral activity against coronaviruses such as SARS-CoV-2 and MERS-CoV. This could suggest broader applications for this compound in infectious disease contexts .

Properties

IUPAC Name

N-[(2,3-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O2/c1-23-14-6-11-13(7-15(14)24-2)21-9-22-17(11)20-8-10-4-3-5-12(18)16(10)19/h3-7,9H,8H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAYZZFFFRDLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=C(C(=CC=C3)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801327263
Record name N-[(2,3-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666210
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477859-88-4
Record name N-[(2,3-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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